
(-)-2-Iodooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2-Iodooctane: is an organic compound with the molecular formula C8H17I. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl iodides family, which are known for their reactivity in various organic synthesis reactions. The presence of the iodine atom makes it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare (-)-2-Iodooctane is through the halogenation of octane. This involves the reaction of octane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide.
Substitution Reactions: Another method involves the substitution of a hydroxyl group in 2-octanol with iodine. This can be achieved using reagents like phosphorus triiodide (PI3) or iodine and red phosphorus.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where octane is reacted with iodine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (-)-2-Iodooctane can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treating this compound with a strong base like potassium tert-butoxide can result in the formation of 1-octene.
Oxidation and Reduction: While this compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Major Products:
Substitution: 2-Octanol, 2-Octanenitrile.
Elimination: 1-Octene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (-)-2-Iodooctane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive iodine isotopes, making it useful in radiolabeling studies for tracking biological processes.
Industry:
Material Science: It is used in the preparation of various materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (-)-2-Iodooctane in chemical reactions primarily involves the reactivity of the iodine atom. The iodine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to iodine, displacing the iodine atom. In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon-iodine bond, resulting in the formation of a double bond and the release of iodine.
Comparison with Similar Compounds
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to (-)-2-Iodooctane.
2-Chlorooctane: Contains a chlorine atom. It is even less reactive than 2-bromooctane due to the stronger carbon-chlorine bond.
2-Fluorooctane: Contains a fluorine atom. It is the least reactive among the halooctanes due to the very strong carbon-fluorine bond.
Uniqueness:
Reactivity: this compound is more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond.
Applications: Its high reactivity makes it particularly useful in organic synthesis, where rapid and efficient reactions are desired.
Properties
CAS No. |
29117-48-4 |
|---|---|
Molecular Formula |
C8H17I |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
(2R)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
XFLOGTUFKZCFTK-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)I |
Canonical SMILES |
CCCCCCC(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


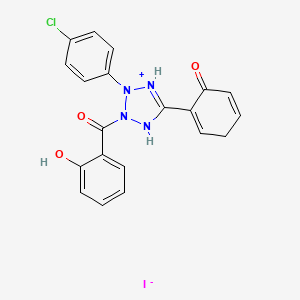
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
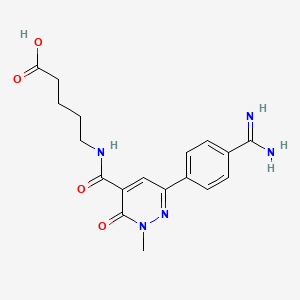

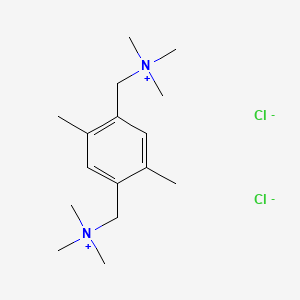

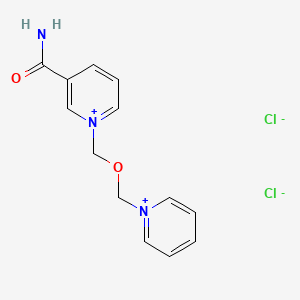
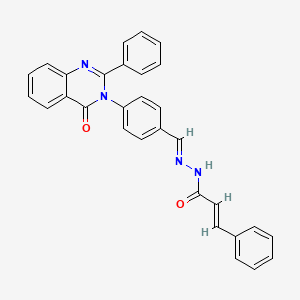
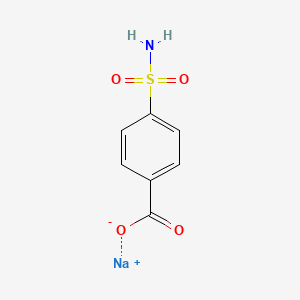


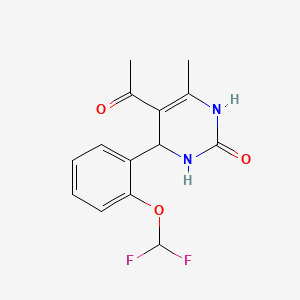
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

